AV-412 游离碱

科学研究应用

Preclinical Research Findings

Numerous studies have highlighted the efficacy of AV-412 in various cancer models:

-

Inhibition of Tumor Growth :

- AV-412 has shown significant tumor regression in animal models with established lung tumors. In particular, complete regression was noted at doses where other treatments, like erlotinib, were ineffective.

- The compound has been effective in xenograft models involving cell lines such as A431 (overexpressing EGFR) and BT-474 (overexpressing ErbB2), demonstrating its potential as a targeted therapy for cancers driven by aberrant EGFR signaling .

- IC50 Values :

Clinical Implications

AV-412 is primarily being investigated for its applications in treating various types of cancers, including:

- Non-Small Cell Lung Cancer : Particularly effective against tumors harboring resistant mutations.

- Metastatic Breast Cancer : Its dual inhibition mechanism offers a therapeutic advantage.

- Pancreatic Cancer : Ongoing research is aimed at exploring its efficacy in this challenging cancer type.

- Hormone-Refractory Prostate Cancer : AV-412 may provide new treatment options for patients with limited responses to conventional therapies .

Case Studies

Several case studies have documented the application of AV-412 in clinical settings:

- Study on Lung Cancer Models :

- Combination Therapy Research :

作用机制

MP-412 通过抑制表皮生长因子受体和 ErbB2 的自磷酸化而发挥作用,从而阻断对癌细胞增殖和存活至关重要的下游信号通路。 该化合物与这些激酶的腺苷三磷酸结合位点结合,阻止其活化和随后的信号传导 .

类似化合物:

厄洛替尼: 一种第一代表皮生长因子受体抑制剂,对耐药突变的疗效较差。

吉非替尼: 另一种具有类似局限性的第一代抑制剂。

MP-412 的独特性: MP-412 由于其对表皮生长因子受体和 ErbB2 的野生型和突变型(包括对其他抑制剂具有抗性的那些)的高效力而脱颖而出。 它能够同时抑制多个靶点,使其成为癌症治疗中宝贵的治疗剂 .

生化分析

Biochemical Properties

AV-412 free base plays a crucial role in biochemical reactions by inhibiting the autophosphorylation of EGFR and ErbB2. It interacts with several biomolecules, including the EGFR mutants (L858R, T790M, L858R/T790M) and ErbB2. The nature of these interactions involves binding to the kinase domains of these receptors, thereby preventing their activation and subsequent signaling .

Cellular Effects

AV-412 free base exerts profound effects on various cell types and cellular processes. It inhibits EGF-dependent cell proliferation and abrogates EGFR signaling in gefitinib-resistant cell lines. This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, in cancer xenograft models, AV-412 free base demonstrated complete inhibition of tumor growth in cell lines overexpressing EGFR and ErbB2 .

Molecular Mechanism

The molecular mechanism of AV-412 free base involves its irreversible and selective inhibition of the tyrosine kinase activities of EGFR and ErbB2. This inhibition leads to the suppression of downstream signaling pathways that are essential for tumor cell proliferation and survival. AV-412 free base binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream targets .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AV-412 free base change over time. The compound shows significant antitumor effects with daily and every-other-day dosing schedules, but not with a once-weekly schedule. This suggests that the stability and degradation of AV-412 free base are critical factors in its efficacy. Long-term studies have shown that AV-412 free base maintains its inhibitory effects on EGFR and ErbB2 signaling over extended periods .

Dosage Effects in Animal Models

The effects of AV-412 free base vary with different dosages in animal models. At a dose of 30 mg/kg, AV-412 free base demonstrates complete inhibition of tumor growth in cancer xenograft models. Higher doses may lead to toxic or adverse effects, highlighting the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

AV-412 free base is involved in several metabolic pathways, primarily through its interaction with EGFR and ErbB2. These interactions lead to changes in metabolic flux and metabolite levels, affecting cellular energy production and utilization. The compound’s inhibition of EGFR and ErbB2 disrupts normal cellular metabolism, contributing to its antitumor effects .

Transport and Distribution

Within cells and tissues, AV-412 free base is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy. The distribution of AV-412 free base within the body is crucial for its therapeutic effects, as it needs to reach and maintain effective concentrations at the target sites .

Subcellular Localization

The subcellular localization of AV-412 free base is primarily within the cytoplasm, where it interacts with EGFR and ErbB2. This localization is essential for its activity, as it needs to be in proximity to its targets to exert its inhibitory effects. Post-translational modifications and targeting signals may direct AV-412 free base to specific cellular compartments, enhancing its efficacy .

准备方法

合成路线和反应条件: MP-412 的合成涉及多个步骤,从关键中间体的制备开始。该过程通常包括:

- 通过一系列缩合和环化反应形成核心结构。

- 通过选择性卤化和随后的取代反应引入官能团。

- 最终的纯化步骤以实现化合物的 高纯度 .

工业生产方法: MP-412 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括:

- 使用高产率反应以最大限度地提高产品产量。

- 实施连续流动反应器以提高反应效率。

- 应用高级纯化技术,如高效液相色谱,以确保产品纯度 .

化学反应分析

反应类型: MP-412 经历各种化学反应,包括:

氧化: 将特定官能团转化为其氧化形式。

还原: 还原某些部分以实现所需的化学性质。

常用试剂和条件:

氧化: 常用试剂包括过氧化氢和高锰酸钾。

还原: 硼氢化钠和氢化铝锂经常使用。

主要产物: 这些反应形成的主要产物包括具有修饰的生物活性的 MP-412 的各种衍生物,从而增强了它对不同癌细胞系的功效 .

相似化合物的比较

Erlotinib: A first-generation epidermal growth factor receptor inhibitor, less effective against resistant mutations.

Gefitinib: Another first-generation inhibitor with similar limitations.

Lapatinib: A dual epidermal growth factor receptor/ErbB2 inhibitor, but with different pharmacokinetic properties.

Uniqueness of MP-412: MP-412 stands out due to its high potency against both wild-type and mutant forms of epidermal growth factor receptor and ErbB2, including those resistant to other inhibitors. Its ability to inhibit multiple targets simultaneously makes it a valuable therapeutic agent in cancer treatment .

生物活性

AV-412 free base, also known as MP-412, is a potent oral tyrosine kinase inhibitor primarily targeting the Epidermal Growth Factor Receptor (EGFR) and its family members, including HER2. This compound has garnered attention for its potential in treating various cancers, particularly those associated with specific EGFR mutations and resistance to existing therapies.

Target of Action

AV-412 selectively inhibits the tyrosine kinase activity of EGFR and ErbB2, which are critical in cancer cell proliferation and survival. The compound shows significant potency against the EGFR L858R mutation, a common mutation found in non-small cell lung cancer (NSCLC) patients.

Mode of Action

The inhibition occurs through binding to the ATP-binding site of the kinases, preventing their activation and subsequent phosphorylation of downstream signaling pathways essential for tumor growth. This mechanism disrupts EGFR-dependent cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

Biochemical Pathways

AV-412's primary action involves interference with the EGFR signaling pathway. By inhibiting autophosphorylation of EGFR and ErbB2, it alters several biochemical processes:

- Cell Proliferation : AV-412 effectively inhibits EGF-dependent cell proliferation in various cancer cell lines.

- Tumor Growth Inhibition : In xenograft models, AV-412 demonstrated complete inhibition of tumor growth in cells overexpressing EGFR and ErbB2.

- Resistance Mechanisms : The compound has shown efficacy against gefitinib-resistant cell lines, indicating its potential utility in overcoming drug resistance.

Pharmacokinetics

AV-412 exhibits favorable pharmacokinetic properties:

- Bioavailability : Preclinical studies suggest sufficient bioavailability to exert therapeutic effects.

- Dosage Effects : In animal models, a dose of 30 mg/kg resulted in complete tumor growth inhibition. Higher doses may lead to adverse effects, emphasizing the need for optimal dosing strategies.

Preclinical Studies

A series of preclinical studies have established the efficacy of AV-412:

| Study | Model | Dose | Result |

|---|---|---|---|

| AACR 2006 | NSCLC with EGFR L858R mutation | 1 mg/kg daily | Complete tumor regression |

| AVEO Oncology 2007 | Erlotinib-resistant tumors | 75 mg or 150 mg daily | Comparable anti-tumor effects to gefitinib at higher doses |

| AVEO Oncology 2024 | Chimeric lung adenocarcinomas (EGFR L858R/T790M) | 0.1 mg/kg daily | Significant tumor regression |

These studies indicate that AV-412 is over ten times more potent than erlotinib in certain models and maintains activity against resistant mutations that are typically challenging for first-generation inhibitors.

Case Studies

- Case Study on Tumor Regression : In genetically engineered lung tumor models, AV-412's administration resulted in rapid and complete tumor regression at low doses, showcasing its potential as a therapeutic option for patients with specific EGFR mutations.

- Long-term Efficacy : Long-term studies indicated that AV-412 maintains its inhibitory effects over extended periods, suggesting a stable pharmacological profile that could translate into clinical settings.

属性

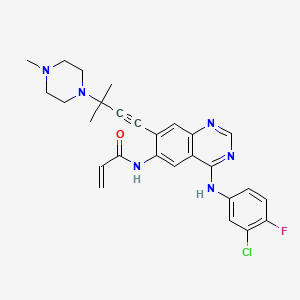

IUPAC Name |

N-[4-(3-chloro-4-fluoroanilino)-7-[3-methyl-3-(4-methylpiperazin-1-yl)but-1-ynyl]quinazolin-6-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28ClFN6O/c1-5-25(36)33-23-16-20-24(30-17-31-26(20)32-19-6-7-22(29)21(28)15-19)14-18(23)8-9-27(2,3)35-12-10-34(4)11-13-35/h5-7,14-17H,1,10-13H2,2-4H3,(H,33,36)(H,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJXXUDARPGGOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28ClFN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196403 | |

| Record name | AV-412 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451492-95-8 | |

| Record name | AV-412 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0451492958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AV-412 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AV-412 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41OXH4FE7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。